molecular formula C32H65NO B14654253 N-Octadecyltetradecanamide CAS No. 41521-18-0

N-Octadecyltetradecanamide

Cat. No.: B14654253
CAS No.: 41521-18-0
M. Wt: 479.9 g/mol
InChI Key: ZKNMQGPYNVQBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octadecyltetradecanamide is a synthetic secondary fatty acid amide of significant interest in materials science and industrial chemistry research. This long-chain amide is characterized by its two saturated alkyl chains, which confer high hydrophobicity and notable thermal stability, making it a valuable compound for studying surface properties and polymer processing. Researchers utilize this amide primarily as a slip agent, anti-blocking agent, and lubricant in the development and testing of various polymer systems, including polyolefins and polyesters. Its mechanism of action is physical, whereby the molecules migrate to the polymer surface to form a monomolecular layer that reduces friction and prevents adhesion between surfaces without chemical reaction . In addition to its primary applications, this compound finds utility as a mold-release agent, a dispersing aid, and an emulsifier in experimental formulations. Its amphipathic nature, resulting from a polar amide head group and non-polar hydrocarbon tails, also makes it a compound of interest for investigating lipid membrane dynamics and potential applications in drug delivery systems where membrane fluidity is a factor . As a specialty chemical for laboratory investigation, it is typically supplied as a white, waxy solid or dry powder. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

CAS No.

41521-18-0

Molecular Formula

C32H65NO

Molecular Weight

479.9 g/mol

IUPAC Name

N-octadecyltetradecanamide

InChI

InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-33-32(34)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34)

InChI Key

ZKNMQGPYNVQBAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Acid Chloride Route

The most established method involves the reaction of tetradecanoic acid (C₁₄H₂₈O₂) with octadecylamine (C₁₈H₃₉N) via an acid chloride intermediate. Tetradecanoic acid is first activated using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form tetradecanoyl chloride. This intermediate reacts with octadecylamine in anhydrous dichloromethane under nitrogen atmosphere:

$$
\text{C}{14}\text{H}{28}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}{14}\text{H}{27}\text{ClO} + \text{SO}2 + \text{HCl}
$$
$$
\text{C}
{14}\text{H}{27}\text{ClO} + \text{C}{18}\text{H}{39}\text{N} \rightarrow \text{C}{32}\text{H}_{65}\text{NO} + \text{HCl}
$$

Key Variables

  • Temperature : 60–80°C for acyl chloride formation.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction kinetics.
  • Stoichiometry : A 1.2:1 molar ratio of amine to acid chloride maximizes yield (typically 70–75%).

Direct Condensation

Direct coupling of tetradecanoic acid and octadecylamine using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields N-octadecyltetradecanamide. This method avoids hazardous acid chlorides but requires stringent moisture control:

$$
\text{C}{14}\text{H}{28}\text{O}2 + \text{C}{18}\text{H}{39}\text{N} \xrightarrow{\text{DCC}} \text{C}{32}\text{H}{65}\text{NO} + \text{H}2\text{O}
$$

Limitations

  • Byproduct (dicyclohexylurea) removal complicates purification.
  • Yields rarely exceed 65% due to competing side reactions.

Catalytic Reductive Amination

Nickel-Based Nanocatalysts

Recent advances employ heterogeneous nickel catalysts (e.g., Ni-L1@TiO₂-800) for reductive amidation of esters with nitro compounds. This method bypasses traditional activation steps and operates under hydrogen or transfer hydrogenation conditions:

$$
\text{RCOOR'} + \text{R''NO}2 \xrightarrow{\text{Ni catalyst, H}2} \text{RCONHR''} + \text{H}_2\text{O}
$$

Advantages

  • Step Economy : Combines nitro reduction and amidation in one pot.
  • Functional Group Tolerance : Compatible with esters, acids, and nitro groups.
  • Yields : Up to 88% achieved using formic acid as a hydrogen donor.

Table 1: Comparative Performance of Catalytic Methods

Catalyst System Reductant Temperature (°C) Yield (%) Reference
Ni-L1@TiO₂-800 H₂ 80 88
Co-L1@TiO₂-800 Formic Acid 100 52
Ni-L1@C-800 CO/H₂O 120 34

Mechanistic Insights

DFT computations reveal that metallic nickel (Ni⁰) and low-valent titanium species on the catalyst surface facilitate simultaneous nitro reduction and nucleophilic attack by the amine. Weak acidic sites on the TiO₂ support enhance amidation kinetics by stabilizing intermediates.

Industrial-Scale Production

Solvent Selection

Industrial protocols prioritize toluene or xylene due to their high boiling points (110°C and 140°C, respectively), which enable reflux conditions without solvent degradation.

Table 2: Industrial Reaction Parameters

Parameter Value Impact on Yield
Temperature 100–120°C ↑ 20% yield vs. room temp
Pressure Atmospheric Minimal effect
Catalyst Loading 5 wt% Ni-L1@TiO₂-800 Optimal for 88% yield
Reaction Time 12–24 hours Ensures complete conversion

Challenges

  • Solubility Issues : Long alkyl chains (C₁₈ and C₁₄) reduce reactant miscibility, necessitating elevated temperatures.
  • Purification Costs : Recrystallization from ethanol is energy-intensive (~50% of production cost).

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization in hot ethanol, yielding colorless crystalline product.

Conditions

  • Solvent Volume : 10 mL ethanol per gram of crude product.
  • Cooling Rate : 0.5°C/min to prevent occlusions.

Analytical Techniques

  • FT-IR Spectroscopy : Confirms amide bond formation (N–H stretch at 3300 cm⁻¹, C=O stretch at 1640 cm⁻¹).
  • DSC/TGA : Melting point (~95°C) and decomposition temperature (>300°C) correlate with alkyl chain packing.

Reaction Optimization Strategies

Temperature Modulation

  • Low Temperatures (25–50°C) : Favor kinetic control but prolong reaction time.
  • High Temperatures (80–120°C) : Accelerate diffusion-limited steps but risk decomposition.

Solvent Effects

  • Polar Solvents (DMF, DMSO) : Increase amine nucleophilicity but may deactivate catalysts.
  • Nonpolar Solvents (Toluene) : Ideal for nickel-catalyzed reactions due to inertness.

Chemical Reactions Analysis

Types of Reactions: N-Octadecyltetradecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Octadecyltetradecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Octadecyltetradecanamide involves its interaction with cell membranes and proteins. It can modulate the fluidity of cell membranes and interact with specific receptors, influencing various cellular pathways. The compound’s effects are mediated through its ability to integrate into lipid bilayers and affect membrane-associated processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-Octadecyltetradecanamide with structurally related alkylamides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound* C₃₂H₆₅NO ~467.9 C₁₈ alkyl chain + C₁₄ amide backbone
Octadecanamide (Stearamide) 124-26-5 C₁₈H₃₇NO 283.49 C₁₈ primary amide
N-Octadecylformamide 32585-06-1 C₁₉H₃₉NO 297.52 C₁₈ alkyl chain + formamide group
N-Tetradecanamide 638-58-4 C₁₄H₂₉NO 227.39 C₁₄ primary amide

*Hypothetical structure inferred from nomenclature.

Key Observations:
  • Chain Length : this compound’s extended alkyl chain (C₁₈ + C₁₄) likely enhances hydrophobicity compared to shorter-chain analogs like N-Tetradecanamide .
  • Branching vs. Linearity : Unlike branched analogs (e.g., Hexanamide derivatives in ), linear alkylamides exhibit higher crystallinity and thermal stability .

Physical and Chemical Properties

Available data from analogous compounds:

Property Octadecanamide N-Octadecylformamide N-Tetradecanamide
Melting Point (°C) 109–112 Not reported Not reported
Molecular Weight 283.49 297.52 227.39
Solubility Insoluble in water Likely similar Insoluble in water
Thermal Stability High (stable to ~250°C) Not reported Not reported
Research Findings:
  • Thermal Behavior : Primary alkylamides like Octadecanamide show solid-solid transitions and fusion enthalpies proportional to chain length, as observed in DSC studies .
  • Hydrophobicity : Longer alkyl chains (e.g., C₁₈ in Octadecanamide) reduce water solubility compared to shorter chains (e.g., C₁₄ in N-Tetradecanamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.